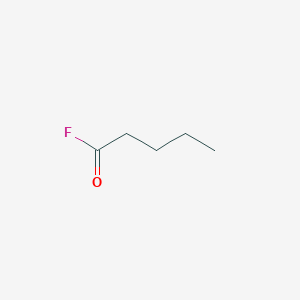

Pentanoyl fluoride

Description

Properties

CAS No. |

352-89-6 |

|---|---|

Molecular Formula |

C5H9FO |

Molecular Weight |

104.12 g/mol |

IUPAC Name |

pentanoyl fluoride |

InChI |

InChI=1S/C5H9FO/c1-2-3-4-5(6)7/h2-4H2,1H3 |

InChI Key |

KSGGIONYAUAWPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)F |

Origin of Product |

United States |

Preparation Methods

Traditional Halogen Exchange

This compound is classically prepared by reacting pentanoyl chloride (C₅H₉ClO) with anhydrous hydrogen fluoride (HF) or metal fluorides such as potassium fluoride (KF):

$$

\text{C}5\text{H}9\text{COCl} + \text{KF} \rightarrow \text{C}5\text{H}9\text{COF} + \text{KCl}

$$

This method, while straightforward, requires strict anhydrous conditions to prevent hydrolysis of the acyl fluoride. Yields typically range from 65% to 85%, depending on the fluoride source and reaction time.

Catalytic Enhancements

Recent advances employ thionyl fluoride (SOF₂) as a fluorinating agent under flow chemistry conditions. A microfluidic reactor enables the safe generation of SOF₂ from thionyl chloride (SOCl₂) and KF, which subsequently reacts with pentanoic acid:

$$

\text{C}5\text{H}{11}\text{COOH} + \text{SOF}2 \rightarrow \text{C}5\text{H}9\text{COF} + \text{SO}2 + \text{HF}

$$

This approach achieves yields exceeding 90% with residence times as short as 36 seconds, offering superior efficiency and reduced byproduct formation compared to batch methods.

Gas-Phase Addition of Carbonyl Fluoride

Reaction Mechanism

A patent by CN108424375B describes the synthesis of perfluorinated acyl fluorides via gas-phase reactions between perfluoroolefins (e.g., tetrafluoroethylene) and carbonyl fluoride (COF₂) over alkali metal fluoride catalysts. While optimized for perfluorinated products, this method is adaptable to this compound synthesis by using 1-pentene as the olefin:

$$

\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}3 + \text{COF}2 \xrightarrow{\text{Catalyst}} \text{C}5\text{H}_9\text{COF} + \text{HF}

$$

Catalytic Systems

The catalyst comprises alkali metal fluorides (e.g., CsF) supported on metal oxide carriers (e.g., Al₂O₃). Key parameters include:

These conditions favor electrophilic addition at the double bond, with reported yields of 70–80% for analogous acyl fluorides.

Flow Chemistry Approaches

Microfluidic Reactor Design

A 2024 PMC study demonstrates a modular flow platform for acyl fluoride synthesis. Pentanoic acid is dissolved in acetonitrile and mixed with SOF₂ generated in situ from SOCl₂ and KF. The reaction proceeds in two stages:

- SOF₂ Generation :

$$

\text{SOCl}2 + 2\text{KF} \rightarrow \text{SOF}2 + 2\text{KCl}

$$ - Acylation :

$$

\text{C}5\text{H}{11}\text{COOH} + \text{SOF}2 \rightarrow \text{C}5\text{H}9\text{COF} + \text{SO}2 + \text{HF}

$$

Performance Metrics

This method eliminates the need for isolating toxic intermediates and scales effectively for industrial applications.

Comparative Analysis of Methods

| Method | Reagents | Yield (%) | Temperature (°C) | Catalyst | Advantages |

|---|---|---|---|---|---|

| Halogen Exchange | KF, SOCl₂ | 65–85 | 25–80 | None | Low cost, simple setup |

| Gas-Phase Addition | COF₂, 1-pentene | 70–80 | 100–200 | CsF/Al₂O₃ | High throughput, continuous operation |

| Flow Chemistry | SOCl₂, KF | 89–93 | 15–25 | Microfluidic reactor | Safety, scalability, minimal byproducts |

Chemical Reactions Analysis

Pentanoyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrogen fluoride.

Reduction: It can be reduced to pentanol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Although less common, it can undergo oxidation to form pentanoic acid derivatives under specific conditions.

Scientific Research Applications

Pentanoyl fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.

Biology: It can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein interactions.

Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of pentanoyl fluoride involves its reactivity with nucleophiles. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of amides and esters, respectively. The fluorine atom in this compound also plays a role in its reactivity, as it can stabilize the transition state during chemical reactions .

Comparison with Similar Compounds

Acyl Fluorides

| Compound Name | CAS Number | Molecular Formula | Key Reactivity/Applications |

|---|---|---|---|

| Pentanoyl fluoride | 375-62-2 | C₅F₁₀O | Thermal esterification; inert to Pd/C-silane systems |

| Heptafluorobutyryl fluoride | 375-16-6 | C₄F₇O | Used in peptide synthesis; hydrolyzes to PFBA |

| 2,2,3,3,3-Pentafluoropropanoyl fluoride | 422-61-7 | C₃F₅O | High volatility; industrial fluorinating agent |

| Nonafluoropentanoyl chloride | 375-60-0 | C₅ClF₉O | Rapid acylation; hydrolyzes to nonafluoropentanoic acid |

Reactivity Differences :

- Acyl Fluorides vs. Chlorides: Pentanoyl chloride reacts vigorously with nucleophiles (e.g., amines, alcohols) at room temperature, while this compound requires thermal activation .

- Perfluorinated vs. Partially Fluorinated Derivatives: Fully fluorinated chains (e.g., nonafluoro-) exhibit higher chemical inertness and thermal stability compared to partially fluorinated analogs .

Perfluorinated Carboxylic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Properties |

|---|---|---|---|

| Perfluoropentanoic acid (PFPA) | 2706-90-3 | C₅HF₉O₂ | Persistent environmental pollutant; surfactant |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | C₈HF₁₅O₂ | Bioaccumulative; phased out in industrial applications |

| Perfluorovaleroyl fluoride | 375-62-2 | C₅F₁₀O | Intermediate for fluoropolymers; low acute toxicity |

Functional Contrasts :

- Acid Fluorides vs. Acids: this compound serves as a reactive intermediate for synthesizing esters and amides, whereas PFPA is an end-product with environmental persistence .

Thermal and Catalytic Behavior

- Thermal Decomposition: At 100–150°C, this compound decomposes to form pentyl pentanoate (yield: >90%) without producing aldehydes, contrasting with non-fluorinated acyl fluorides that generate aldehydes under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.